Difelikefalin

Übersicht

Beschreibung

Difelikefalin, unter dem Markennamen Korsuva vertrieben, ist ein synthetisches Peptid, das als hochspezifischer Agonist des Kappa-Opioid-Rezeptors wirkt. Es wird hauptsächlich zur Behandlung von mittelschwerem bis schwerem Pruritus (Juckreiz) im Zusammenhang mit chronischer Nierenerkrankung bei Patienten eingesetzt, die sich einer Hämodialyse unterziehen . Diese Verbindung wurde von Cara Therapeutics entwickelt und im August 2021 von der FDA zugelassen .

Herstellungsmethoden

This compound wird unter Verwendung von Piperidin-Aminosäure als Ausgangsmaterial synthetisiert. Die Synthese beinhaltet die Kupplung der Piperidin-Aminosäure an ein vollständig geschütztes D-Lysin-Analog unter Standard-EDCI/HOBt-Peptidkupplungsbedingungen, was zu einem vollständig geschützten Dipeptid führt . Die industrielle Produktion von this compound umfasst sterile Bedingungen, sterile Filtration und Endotoxintests vor der Dosierung .

Wissenschaftliche Forschungsanwendungen

Difelikefalin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Medizin und Pharmakologie. Es wird zur Behandlung von Pruritus im Zusammenhang mit chronischer Nierenerkrankung bei Patienten eingesetzt, die sich einer Hämodialyse unterziehen . Klinische Studien haben auch seine Wirksamkeit bei der Behandlung von Pruritus im Zusammenhang mit atopischer Dermatitis, Notalgie Parästhetika und primärer biliärer Cholangitis untersucht . Darüber hinaus macht die selektive Aktivierung von Kappa-Opioid-Rezeptoren durch this compound es zu einem wertvollen Werkzeug, um die Rolle dieser Rezeptoren in den Schmerz- und Juckreizsignalwegen zu untersuchen .

Wirkmechanismus

This compound entfaltet seine Wirkung durch die selektive Aktivierung von Kappa-Opioid-Rezeptoren, die an der Hemmung von Schmerz- und Juckreizsignalen beteiligt sind . Die Aktivierung dieser Rezeptoren an peripheren Nervenenden hemmt Ionenkanäle, die für die afferente Nervenaktivität verantwortlich sind, und reduziert die Übertragung von Schmerzsignalen . Zusätzlich reduziert die Aktivierung von Kappa-Opioid-Rezeptoren auf Immunsystemzellen die Freisetzung von proinflammatorischen Mediatoren, was zu seinen analgetischen und antipruritischen Wirkungen beiträgt .

Wirkmechanismus

Target of Action

Difelikefalin is a synthetic peptide agonist that primarily targets the kappa opioid receptors (KORs) . KORs were first associated with itching in 1984 . They are one of the three main types of opioid receptors, namely mu, delta, and kappa, with mu being the target of most clinically used opioid analgesics .

Mode of Action

This compound selectively activates KORs . It acts as an analgesic by activating KORs on peripheral nerve terminals and KORs expressed by certain immune system cells . Activation of KORs on peripheral nerve terminals results in the inhibition of ion channels responsible for afferent nerve activity, causing reduced transmission of pain signals . Activation of KORs expressed by immune system cells results in reduced release of proinflammatory, nerve-sensitizing mediators .

Biochemical Pathways

The activation of KORs by this compound leads to the inhibition of the itching sensation at the spinal cord level . This mechanism is based on the work of dynorphins, which are endogenous agonists of KORs

Pharmacokinetics

This compound’s pharmacokinetics is proportional to the dose and the range over a single dose between 1 and 3 mcg/kg . The median time to maximum concentration was similar for hemodialysis and healthy subjects, occurring at 5 min post-dose . The mean area under the concentration–time curve (AUC) was approximately 11-fold higher in hemodialysis versus healthy subjects; mean plasma half-life was 38.0 h and 2.6 h, respectively . In healthy subjects, 80.5% of the dose was recovered in urine, and 11.3% was recovered in feces . In subjects on hemodialysis, 58.8% of the dose was recovered in feces, and 19.5% was recovered in dialysate .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of pruritus or itching sensation. This is achieved through the activation of KORs, which leads to the inhibition of ion channels responsible for afferent nerve activity, thereby reducing the transmission of pain signals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of end-stage renal disease (ESRD) on hemodialysis in patients can affect the pharmacokinetics of this compound . In subjects on hemodialysis, this compound total exposure was higher and plasma half-life was longer compared with subjects with intact renal function . .

Biochemische Analyse

Biochemical Properties

Difelikefalin interacts with kappa opioid receptors (KORs), which are known to be involved with the itching sensation . Endogenous KOR agonists, called dynorphins, have a neuroinhibitory effect on the itching sensation at the spinal cord level . This compound, by binding to these receptors, activates them, reducing inflammation that could lead to itchiness and decreasing the signals that lead to the feeling of itchiness itself .

Cellular Effects

This compound acts as an analgesic by activating KORs on peripheral nerve terminals and KORs expressed by certain immune system cells . Activation of KORs on peripheral nerve terminals results in the inhibition of ion channels responsible for afferent nerve activity, causing reduced transmission of pain signals . Meanwhile, activation of KORs expressed by immune system cells results in reduced release of proinflammatory, nerve-sensitizing mediators .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a peripherally-restricted, highly selective agonist of the κ-opioid receptor (KOR) . By activating KORs on peripheral nerve terminals and immune system cells, this compound exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

In a 52-week, open-label phase 3 trial, this compound showed a significant reduction from baseline in itch intensity scores at week 8 . The weekly mean scores showed a decline from treatment initiation, and this decline continued until week 58 .

Dosage Effects in Animal Models

In animal models of pain, this compound significantly inhibited acetic acid-, hindpaw incision- or chronic constriction injury-induced pain-related behaviors . The efficacy was comparable to CR845 at 15 min post-dosing . This compound had a long-lasting analgesic potency with a median effective dose of 1.48 mg/kg at 24 h post-drug in writhing test .

Metabolic Pathways

This compound is not metabolized to any appreciable extent and is not a substrate for cytochrome P450 enzymes . In healthy subjects, this compound was excreted primarily into urine with metabolites accounting for < 1% of the total dose .

Transport and Distribution

This compound is administered via bolus intravenous injection with each hemodialysis treatment . The mean volume of distribution of this compound is approximately 238 mL/kg . In subjects on hemodialysis, this compound total exposure was higher and plasma half-life was longer compared with subjects with intact renal function .

Subcellular Localization

This compound has low CNS penetration, with its physicochemical properties limiting its active transport and passive diffusion across membranes . This peripheral selectivity of this compound contributes to its effectiveness in treating pruritus associated with chronic kidney disease .

Vorbereitungsmethoden

Difelikefalin is synthesized using piperidine amino acid as a raw material. The synthesis involves coupling the piperidine amino acid to a fully protected D-lysine analog under standard EDCI/HOBt peptide coupling conditions, resulting in a fully protected dipeptide . The industrial production of this compound involves sterile conditions, sterile filtration, and endotoxin testing before dosing .

Analyse Chemischer Reaktionen

Difelikefalin wird im Körper nur minimal metabolisiert, wobei die Muttersubstanz über 99 % des systemischen Kreislaufs ausmacht . Es wird hauptsächlich unverändert über Galle und Urin ausgeschieden . Die Verbindung unterliegt unter physiologischen Bedingungen keiner signifikanten Oxidations-, Reduktions- oder Substitutionsreaktionen .

Vergleich Mit ähnlichen Verbindungen

Difelikefalin ist einzigartig in seiner hohen Selektivität für Kappa-Opioid-Rezeptoren und seiner minimalen Penetration des zentralen Nervensystems, wodurch das Risiko zentraler opioidbedingter Nebenwirkungen reduziert wird . Zu ähnlichen Verbindungen gehören andere Kappa-Opioid-Rezeptor-Agonisten wie Nalfurafin und Asimadolin . Die periphere Einschränkung und hohe Selektivität von this compound machen es besonders effektiv zur Behandlung von Pruritus ohne signifikante zentrale Nebenwirkungen .

Eigenschaften

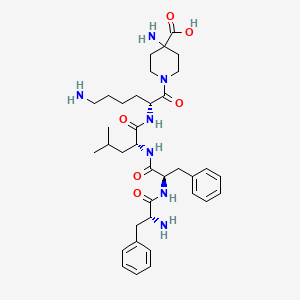

IUPAC Name |

4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53N7O6/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49)/t27-,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMNVWWHGCHHJJ-SKKKGAJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032896 | |

| Record name | Difelikefalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Difelikefalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Difelikefalin is a synthetic peptide and agonist of kappa opioid receptors (KORs), which have long been known to be involved with the itching sensation (in addition to playing some role in addiction). Endogenous KOR agonists - called dynorphins - have a neuroinhibitory effect on the itching sensation at the spinal cord level and mouse models have shown KOR agonist antipruritic activity when used to treat itching induced by different pruritogens. Although the specifics of the mechanism have yet to be elucidated, the administration of KOR agonists, like difelikefalin, in patients with uremic pruritus has proven an effective means to suppress scratching and improve their quality of life. | |

| Record name | Difelikefalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1024828-77-0 | |

| Record name | Difelikefalin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024828770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difelikefalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Difelikefalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIFELIKEFALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA1U919MRO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.